Dichloromethylvinylsilane
Overview
Description
Dichloromethylvinylsilane, also known as methylvinyldichlorosilane, is an organosilicon compound with the molecular formula C₃H₆Cl₂Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in the synthesis of various organosilicon materials, including silicones and silicon-based polymers .
Mechanism of Action
Target of Action
Dichloromethylvinylsilane is primarily used as a precursor in the synthesis of organosilicon compounds, which are widely used in the production of silicones . The primary targets of this compound are the molecules and structures that are involved in the synthesis of these organosilicon compounds.
Mode of Action
This compound reacts with dimethylsulphide borane to form organosilylborane . This reaction is a key step in the synthesis of organosilicon compounds. The resulting organosilylborane can then be further processed to form various organosilicon compounds.
Result of Action
The primary result of this compound’s action is the formation of organosilylborane, which can then be further processed to form various organosilicon compounds . These compounds have a wide range of applications, including the production of silicones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethylvinylsilane can be synthesized through the reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Types of Reactions:
Addition Reactions: this compound undergoes addition reactions with various unsaturated organic compounds.
Telomerization: It participates in telomerization reactions with hexamethylcyclotrisiloxane, forming bifunctional oligomers.
Hydrolysis: The compound reacts rapidly with moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Dimethylsulphide Borane: Used in the formation of organosilylborane, which further undergoes ammonolysis to form polymers.
Vinylmagnesium Bromide: Utilized in the synthesis of this compound from methyltrichlorosilane.
Major Products Formed:
Organosilylborane: Formed through the reaction with dimethylsulphide borane.
Bifunctional Oligomers: Produced via telomerization with hexamethylcyclotrisiloxane.
Scientific Research Applications
Dichloromethylvinylsilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of one vinyl group.
Chlorodimethylsilane: Contains one chlorine and two methyl groups, lacking the vinyl group.
Dimethoxymethylvinylsilane: Similar but with methoxy groups instead of chlorine atoms.
Uniqueness: Dichloromethylvinylsilane is unique due to its combination of a vinyl group and two chlorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of specialized organosilicon materials .
Biological Activity
Dichloromethylvinylsilane (DCMVS), with the chemical formula C₃H₆Cl₂Si, is a chlorosilane compound that exhibits notable biological activities primarily characterized by its toxicity and reactivity. This article explores the biological implications of DCMVS, including its synthesis, mechanisms of action, and potential applications in various fields.
DCMVS is a colorless to yellowish liquid with a pungent odor. It is highly reactive due to the presence of both vinyl and dichloro groups, making it capable of participating in addition and substitution reactions. Its reactivity allows it to form various siloxanes and engage in complex organic transformations, which can be useful in synthetic chemistry and materials science .
Toxicity and Biological Effects
The biological activity of DCMVS is predominantly linked to its toxicological profile . Key points regarding its toxicity include:
- Irritation : DCMVS is known to cause severe irritation upon inhalation or skin contact. Exposure can lead to burns and other acute effects.
- Pulmonary Effects : Prolonged exposure may result in pulmonary edema, a serious condition characterized by excess fluid in the lungs.
- Corrosive Nature : The compound reacts violently with water, producing hydrochloric acid and flammable hydrogen gas, which poses additional hazards in biological settings.
The mechanisms through which DCMVS exerts its biological effects are not extensively documented; however, some studies indicate that its reactivity with nucleophiles and electrophiles can lead to the formation of harmful intermediates. These reactions can disrupt cellular functions and lead to cytotoxicity .
Case Study 1: Inhalation Toxicity
A study on the inhalation toxicity of chlorosilanes, including DCMVS, highlighted that exposure can lead to significant respiratory distress. Animals exposed to high concentrations exhibited symptoms consistent with chemical pneumonitis. The study concluded that proper ventilation and protective equipment are crucial when handling such compounds in laboratory settings .
Case Study 2: Skin Contact
Another investigation focused on the dermal effects of DCMVS indicated that skin contact resulted in severe irritation and potential chemical burns. The study emphasized the importance of using personal protective equipment (PPE) when working with this compound to mitigate risks associated with skin exposure.
Applications in Research
Despite its hazardous nature, DCMVS has potential applications in various fields:
- Material Science : DCMVS serves as a precursor for synthesizing silicon carbide (SiC) thin films through Metalorganic Chemical Vapor Deposition (MOCVD). This process is crucial for developing advanced electronic materials.
- Organoboron Chemistry : Research has explored DCMVS's role in synthesizing novel organoboron compounds, which could have implications for electronics and optoelectronics.
Comparative Analysis
The following table summarizes the properties and applications of DCMVS compared to other chlorosilanes:
Compound Name | Formula | Key Features | Applications |
---|---|---|---|
This compound | C₃H₆Cl₂Si | Highly reactive; toxic; produces HCl upon hydrolysis | MOCVD for SiC films |
Methyl dichlorosilane | C₂H₆Cl₂Si | Less reactive; used mainly for silicone production | Silicone production |
Vinyltrichlorosilane | C₂H₃Cl₃Si | More reactive; used in polymerization | Polymer synthesis |
Trichlorosilane | SiCl₄ | Highly reactive; used for chemical synthesis | Chemical synthesis |
Properties
IUPAC Name |
dichloro-ethenyl-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJAVFOBDSYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29763-18-6 | |
Record name | Silane, dichloroethenylmethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3027033 | |
Record name | Silane, dichloroethenylmethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |
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Molecular Weight |
141.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Silane, dichloroethenylmethyl- | |
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Record name | Dichloromethylvinylsilane | |
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CAS No. |
124-70-9 | |
Record name | Methylvinyldichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dichloromethylvinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124709 | |
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Record name | Dichloromethylvinylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96610 | |
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Record name | Methylvinyldichlorosilane | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methylvinyldichlorosilane-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Silane, dichloroethenylmethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichloroethenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(methyl)(vinyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROMETHYLVINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27Y6F24PY | |
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Retrosynthesis Analysis
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